molecular formula C20H29NO3S B5039730 ethyl 1-[(methylthio)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate

ethyl 1-[(methylthio)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate

Cat. No. B5039730
M. Wt: 363.5 g/mol
InChI Key: IXTAXLSSWQGCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and usually have pleasant odors, which makes them important in the fragrance and flavor industry .


Synthesis Analysis

The synthesis of such compounds typically involves reactions like esterification, which is the process of combining an alcohol and a carboxylic acid (or acid derivative) in the presence of a dehydrating agent .


Chemical Reactions Analysis

Esters undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions would depend on the other functional groups present in the molecule.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and precautions for safe use .

properties

IUPAC Name

ethyl 1-(2-methylsulfanylacetyl)-4-(3-phenylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-3-24-19(23)20(11-7-10-17-8-5-4-6-9-17)12-14-21(15-13-20)18(22)16-25-2/h4-6,8-9H,3,7,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTAXLSSWQGCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)CSC)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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